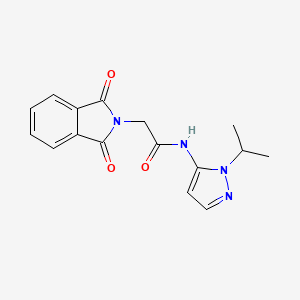![molecular formula C20H22N2O2 B2786187 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide CAS No. 852137-22-5](/img/structure/B2786187.png)
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is part of the indole family, which is known for its significant biological and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . This is followed by N-alkylation, where the indole nitrogen is alkylated using an alkyl halide . The final step involves the formation of the benzamide by reacting the indole derivative with 4-ethoxybenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the benzamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indoles.
Aplicaciones Científicas De Investigación
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity . This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1,2-dimethylindol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide.
- N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide.
- N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylacetamide.
Uniqueness
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is unique due to its specific substitution pattern on the indole ring and the presence of the ethoxybenzamide group.
Propiedades
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-24-18-8-6-16(7-9-18)20(23)21-13-15-5-10-19-17(12-15)11-14(2)22(19)3/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVXXLSMBKFKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786104.png)
![1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2786105.png)
![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2786106.png)
![N-(4-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2786107.png)


amino]butanoic acid](/img/structure/B2786114.png)

![Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2786117.png)

![4-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2786120.png)



